molecular formula C13H8BrNO4S B8679387 Benzoic acid, 2-[(2-bromophenyl)thio]-5-nitro-

Benzoic acid, 2-[(2-bromophenyl)thio]-5-nitro-

Cat. No. B8679387
M. Wt: 354.18 g/mol
InChI Key: CRGGQONXAXPKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-[(2-bromophenyl)thio]-5-nitro- is a useful research compound. Its molecular formula is C13H8BrNO4S and its molecular weight is 354.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzoic acid, 2-[(2-bromophenyl)thio]-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-[(2-bromophenyl)thio]-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzoic acid, 2-[(2-bromophenyl)thio]-5-nitro-

Molecular Formula

C13H8BrNO4S

Molecular Weight

354.18 g/mol

IUPAC Name

2-(2-bromophenyl)sulfanyl-5-nitrobenzoic acid

InChI

InChI=1S/C13H8BrNO4S/c14-10-3-1-2-4-12(10)20-11-6-5-8(15(18)19)7-9(11)13(16)17/h1-7H,(H,16,17)

InChI Key

CRGGQONXAXPKGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Bromobenzenethiol (7.2 ml, 85.9 mmol) was added to a solution of KOH (9.6 g, 172 mmol) in water (50 ml) degassed for 15 minutes. 2-Fluoro-5-nitrobenzoic acid (15.9 g, 85.9 mmol) was added to the reaction mixture, which was refluxed under a nitrogen atmosphere overnight. The reaction was cooled to room temperature and was acidified (pH 1) with conc. HCl. The precipitate formed was filtered and dried overnight in a vacuum oven (50° C.) to give the crude title compound as a pale yellow solid (30 g, 99%). The product was used without further purification. m/z (LC-MS, ESP), RT=4.51min, (M−−1)=352-354, (1:1, bromine isotope ratio present).
Quantity
7.2 mL
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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